molecular formula C11H13F3N2 B13514646 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine

2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine

Cat. No.: B13514646
M. Wt: 230.23 g/mol
InChI Key: ADFQDAWXXHMULN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine is a synthetic organic compound with the molecular formula C11H13F3N2 It features a trifluoromethyl group attached to an ethanamine backbone, which is further connected to a 1-methylindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindoline and trifluoroacetic acid.

    Formation of Intermediate: The 1-methylindoline is reacted with trifluoroacetic anhydride to form an intermediate trifluoroacetylated product.

    Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired this compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Further reduction can be achieved using strong reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted ethanamines.

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of novel compounds with enhanced stability and reactivity.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for investigating the interaction of fluorinated amines with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(1H-indol-3-yl)ethan-1-amine: Similar structure but with an indole moiety instead of indoline.

    2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Contains an imidazole ring instead of indoline.

    2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine: Features a pyrrole ring instead of indoline.

Uniqueness

2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine is unique due to the presence of the indoline moiety, which can influence its electronic properties and reactivity. The trifluoromethyl group further enhances its chemical stability and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-methyl-2,3-dihydroindol-5-yl)ethanamine

InChI

InChI=1S/C11H13F3N2/c1-16-5-4-7-6-8(2-3-9(7)16)10(15)11(12,13)14/h2-3,6,10H,4-5,15H2,1H3

InChI Key

ADFQDAWXXHMULN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(C(F)(F)F)N

Origin of Product

United States

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